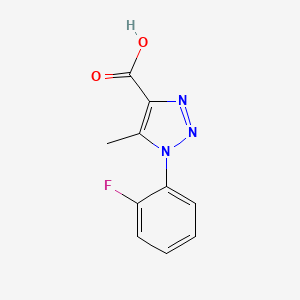

![molecular formula C8H7Cl2N3 B2976820 2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1262442-28-3](/img/structure/B2976820.png)

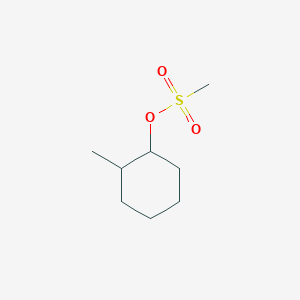

2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic organic compound .

Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with chlorine atoms at positions 4 and 6 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C. Its infrared spectrum (KBr, cm −1) shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N). Its 1H NMR (400 MHz, DMSO- d6) shows peaks at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH 3). Its 13C NMR (100 MHz, DMSO- d6) shows peaks at various positions .Applications De Recherche Scientifique

Antitumor Activity

- Synthesis and Antitumor Activity: Research has been conducted on the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, which have shown significant antitumor activities. These compounds act as inhibitors of mammalian dihydrofolate reductase, a key enzyme in DNA synthesis, thus exhibiting potential in cancer therapy (Grivsky et al., 1980).

Synthesis and Material Science

- Large-Scale Synthesis: A study presented an efficient synthesis method for a pyrrolo[2,3-d]pyrimidine derivative starting from basic compounds, highlighting the compound's potential in pharmaceutical applications (Fischer & Misun, 2001).

- Structural and Thermal Analysis: Research on the thermal stability of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound, has been conducted, providing valuable insights for material science applications (Salih & Al-Sammerrai, 1986).

Optoelectronics and NLO Properties

- Electronic and Optical Properties: A study explored the electronic and nonlinear optical properties of pyrimidine derivatives, which is crucial for their application in optoelectronics and high-tech applications (Hussain et al., 2020).

Chemical Interactions and Molecular Structure

- Molecular Recognition and Hydrogen Bonding: Investigations into the hydrogen bonding and molecular recognition processes of pyrimidine derivatives, including this compound, shed light on their potential drug action and interaction with biological molecules (Rajam et al., 2017).

Antibacterial Properties

- Antibacterial Agents: Certain pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory effects on bacterial dihydrofolate reductase, indicating potential as antibacterial agents (Johnson et al., 1989).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of tofacitinib , which is a Janus kinase (JAK) inhibitor . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones .

Mode of Action

As a potential intermediate in the synthesis of jak inhibitors, it may contribute to the inhibition of jak enzymes, thereby interfering with the jak-signal transducer and activator of transcription protein (stat) signaling pathway .

Biochemical Pathways

If it contributes to the synthesis of jak inhibitors, it may indirectly affect the jak-stat signaling pathway . This pathway is involved in cell division, death, and tumor formation processes .

Pharmacokinetics

It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.

Result of Action

As a potential intermediate in the synthesis of jak inhibitors, it may contribute to the inhibition of jak enzymes, thereby interfering with the jak-stat signaling pathway .

Action Environment

It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-3-4(2)11-7-5(3)6(9)12-8(10)13-7/h1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQMLAPXOBKVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

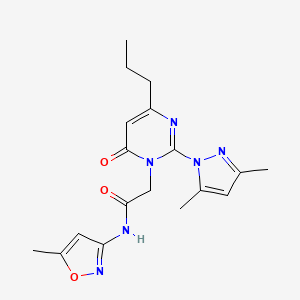

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)

![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)

![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)

methanone](/img/structure/B2976749.png)

![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)

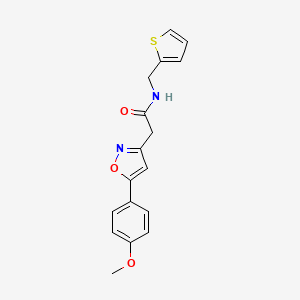

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)